molecular formula C9H7Cl2NO B13508610 3-(3,5-Dichlorophenyl)-3-hydroxypropanenitrile

3-(3,5-Dichlorophenyl)-3-hydroxypropanenitrile

Cat. No.: B13508610
M. Wt: 216.06 g/mol
InChI Key: RMHYPRDPACWNNQ-UHFFFAOYSA-N
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Description

3-(3,5-Dichlorophenyl)-3-hydroxypropanenitrile is an organic compound characterized by the presence of a nitrile group (-CN) and a hydroxyl group (-OH) attached to a propanenitrile backbone. The compound also features a dichlorophenyl group, which contributes to its unique chemical properties. This compound is of interest in various fields, including medicinal chemistry and industrial applications, due to its potential biological activities and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dichlorophenyl)-3-hydroxypropanenitrile typically involves the reaction of 3,5-dichlorobenzonitrile with appropriate reagents to introduce the hydroxyl group. One common method involves the use of Grignard reagents, where 3,5-dichlorobenzonitrile reacts with a Grignard reagent followed by hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dichlorophenyl)-3-hydroxypropanenitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atoms on the phenyl ring.

Major Products Formed

    Oxidation: Formation of 3-(3,5-dichlorophenyl)-3-oxopropanenitrile.

    Reduction: Formation of 3-(3,5-dichlorophenyl)-3-aminopropanenitrile.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3,5-Dichlorophenyl)-3-hydroxypropanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 3-(3,5-Dichlorophenyl)-3-hydroxypropanenitrile involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the dichlorophenyl group can enhance its binding affinity and specificity towards certain biological targets .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dichlorobenzonitrile: A precursor in the synthesis of 3-(3,5-Dichlorophenyl)-3-hydroxypropanenitrile.

    3,5-Dichlorophenyl isocyanate: Another compound with a dichlorophenyl group, used in different applications.

    N-(3,5-Dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: A compound with similar structural features and biological activities .

Uniqueness

This compound is unique due to the presence of both a hydroxyl and a nitrile group on the same carbon chain, which imparts distinct reactivity and potential biological activities. Its dichlorophenyl group further enhances its chemical properties, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C9H7Cl2NO

Molecular Weight

216.06 g/mol

IUPAC Name

3-(3,5-dichlorophenyl)-3-hydroxypropanenitrile

InChI

InChI=1S/C9H7Cl2NO/c10-7-3-6(4-8(11)5-7)9(13)1-2-12/h3-5,9,13H,1H2

InChI Key

RMHYPRDPACWNNQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C(CC#N)O

Origin of Product

United States

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